Ethanone, 1-(5-bromo-1-methyl-4-nitro-1H-pyrrol-2-yl)-
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Overview
Description
1-(5-Bromo-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone is a chemical compound with the molecular formula C7H7BrN2O3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone typically involves the bromination of a pyrrole derivative followed by nitration and subsequent acetylation. One common synthetic route is as follows:
Bromination: A pyrrole derivative is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position.
Nitration: The brominated pyrrole is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Acetylation: Finally, the nitrated bromopyrrole is acetylated using acetic anhydride in the presence of a catalyst, such as pyridine, to yield 1-(5-Bromo-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones, depending on the specific conditions.
Reduction: The major product is 1-(5-Bromo-1-methyl-4-amino-1H-pyrrol-2-yl)ethanone.
Substitution: Products vary based on the nucleophile used, such as 1-(5-Amino-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone when using an amine.
Scientific Research Applications
1-(5-Bromo-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its potential bioactivity.
Medicine: Research into its potential as a pharmaceutical lead compound for developing new drugs is ongoing.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone
- 1-(5-Fluoro-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone
- 1-(5-Iodo-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone
Uniqueness
1-(5-Bromo-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The combination of the bromine and nitro groups makes it a versatile intermediate for further chemical modifications.
Biological Activity
Ethanone, 1-(5-bromo-1-methyl-4-nitro-1H-pyrrol-2-yl)-, also known as 2-acetyl-5-bromo-1-methyl-4-nitropyrrole, is a compound with significant biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
Ethanone has the molecular formula C7H7BrN2O3 and a molecular weight of approximately 247.05 g/mol. The compound features a pyrrole ring substituted with a bromine atom and a nitro group, which are crucial for its biological interactions. The presence of these functional groups contributes to its reactivity and potential pharmacological effects.
Mechanisms of Biological Activity
The biological activity of ethanone is primarily attributed to its ability to interact with various biological targets through mechanisms such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing physiological responses.
Biological Activities
Research indicates that ethanone exhibits several pharmacological effects, including:
- Antibacterial Activity : Studies have shown that derivatives of pyrrole compounds, including ethanone, can exhibit potent antibacterial properties against strains like Staphylococcus aureus and Escherichia coli. For example, pyrrole derivatives have demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against these pathogens .
- Anticancer Potential : Ethanone has been investigated for its pro-apoptotic activity on various cancer cell lines. Specific analogues have shown efficacy in targeting microtubules and inhibiting autophagy in hematological cancers . The structure-activity relationship (SAR) analysis indicates that modifications to the pyrrole core can enhance anticancer activity.
Antibacterial Activity
In a recent study evaluating the antibacterial properties of pyrrole derivatives, ethanone was included in a panel of compounds tested against Staphylococcus aureus. The results highlighted its potential as a lead compound for developing new antibacterial agents .
Compound Name | MIC (μg/mL) | Target Pathogen |
---|---|---|
Ethanone | 3.12 | Staphylococcus aureus |
Control | 0.25 | Isoniazid |
Control | 10 | Triclosan |
Anticancer Activity
A study focused on the synthesis of multifunctional microtubule-targeting agents revealed that ethanone and its analogues were effective against chronic lymphocytic leukemia (CLL) cells. The compounds exhibited significant pro-apoptotic effects, suggesting their potential as therapeutic agents in cancer treatment .
Interaction Studies
Ethanone's interaction with biological macromolecules has been studied to understand its mechanism of action better. Binding affinity studies indicate that it interacts with proteins involved in critical cellular processes, which may explain its diverse biological activities.
Properties
CAS No. |
199684-03-2 |
---|---|
Molecular Formula |
C7H7BrN2O3 |
Molecular Weight |
247.05 g/mol |
IUPAC Name |
1-(5-bromo-1-methyl-4-nitropyrrol-2-yl)ethanone |
InChI |
InChI=1S/C7H7BrN2O3/c1-4(11)5-3-6(10(12)13)7(8)9(5)2/h3H,1-2H3 |
InChI Key |
SXQSJNKJTKRUCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(N1C)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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